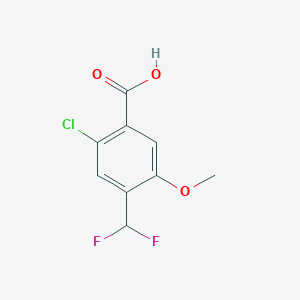
2-Chloro-4-(difluoromethyl)-5-methoxybenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-(difluoromethyl)-5-methoxybenzoic acid, also known as dicamba, is a herbicide that has been used for several decades to control broadleaf weeds in various crops. It was first introduced in the 1960s and has since become a popular herbicide due to its effectiveness against a wide range of weeds. Dicamba is a member of the benzoic acid family and is a post-emergence herbicide that is applied after the weeds have emerged.
作用機序
Dicamba works by disrupting the growth and development of weeds. It is a systemic herbicide, which means it is absorbed by the plant and moves throughout the plant's tissues. Dicamba interferes with the plant's ability to produce certain amino acids, which results in the death of the plant.
Biochemical and Physiological Effects:
Dicamba has been shown to have a low toxicity to humans and animals. However, it can be harmful if ingested or inhaled in large quantities. Dicamba has been shown to have some environmental impacts, such as the potential to leach into groundwater and affect non-target plants.
実験室実験の利点と制限
Dicamba is a widely used herbicide that has several advantages for lab experiments. It is effective against a wide range of broadleaf weeds, making it useful for studying weed control. Dicamba is also relatively easy to apply and has a low toxicity to humans and animals. However, 2-Chloro-4-(difluoromethyl)-5-methoxybenzoic acid has some limitations for lab experiments, such as the potential for environmental impacts and the need for specialized equipment and expertise for synthesis.
将来の方向性
There are several future directions for 2-Chloro-4-(difluoromethyl)-5-methoxybenzoic acid research. One area of research is the development of new formulations of this compound that are more effective and have fewer environmental impacts. Another area of research is the study of this compound resistance in weeds and the development of new herbicides to overcome this resistance. Additionally, there is a need for research on the potential effects of this compound on non-target plants and ecosystems.
合成法
The synthesis of 2-Chloro-4-(difluoromethyl)-5-methoxybenzoic acid involves several steps. The first step is the preparation of 2-chloro-5-methoxybenzoic acid, which is then reacted with difluoromethylamine to produce the final product. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
科学的研究の応用
Dicamba has been extensively studied for its use as a herbicide in various crops. It has been shown to be effective against a wide range of broadleaf weeds, including glyphosate-resistant weeds. Dicamba has also been studied for its potential use in weed control in non-crop areas, such as roadsides and industrial sites.
特性
IUPAC Name |
2-chloro-4-(difluoromethyl)-5-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF2O3/c1-15-7-3-4(9(13)14)6(10)2-5(7)8(11)12/h2-3,8H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQMHZKYDSNVFAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(F)F)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide](/img/no-structure.png)
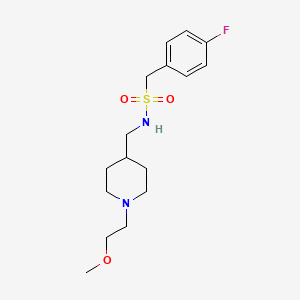
![[(1R,2S,5S)-2-amino-6,6-dimethylbicyclo[3.1.1]hept-2-yl]acetic acid](/img/structure/B2579759.png)


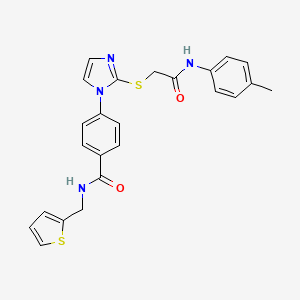
![5-methyl-N-(4-sulfamoylphenethyl)-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2579764.png)
![{3-[(Furan-2-carbonyl)-amino]-phenoxy}-acetic acid](/img/structure/B2579765.png)
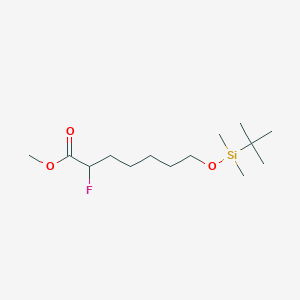
![N-(2-ethoxyphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2579767.png)
![N-(3-chloro-4-methylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2579768.png)
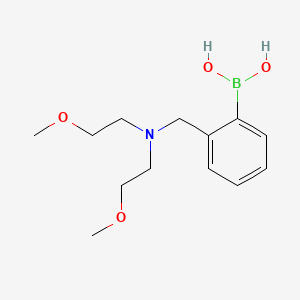
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2579773.png)
![2-(1-methylindol-3-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2579774.png)